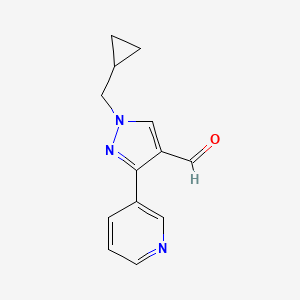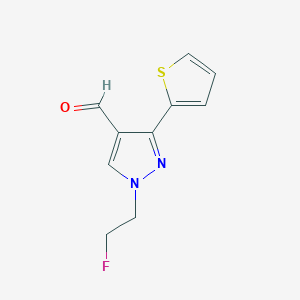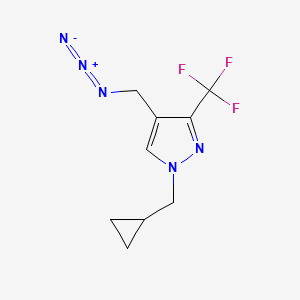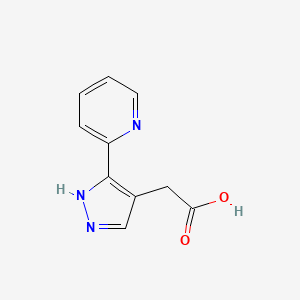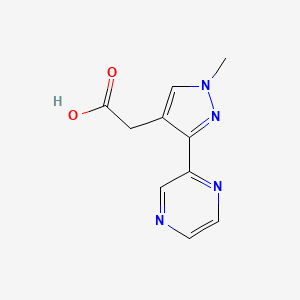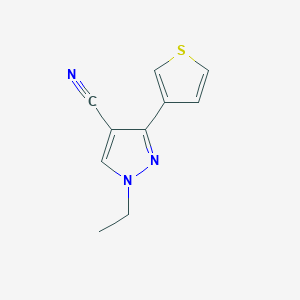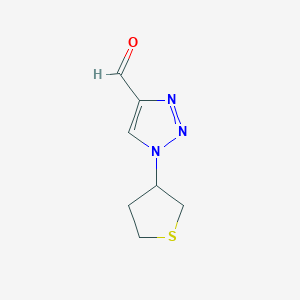
1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H9N3OS and its molecular weight is 183.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of novel derivatives of 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carbaldehyde were synthesized and tested against bacterial and fungal organisms. These compounds demonstrated moderate to good antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Swamy et al., 2019).
Antimicrobial Agent Synthesis
New series of compounds involving this compound were synthesized and characterized. These compounds showed a broad spectrum of antimicrobial activities, suggesting their potential use as antimicrobial agents (Bhat et al., 2016).
Green Synthesis and Antibacterial Evaluation
A new series of compounds with this compound as part of their structure were synthesized and evaluated for their antibacterial activity. Some compounds showed significant activity, highlighting the potential of these compounds in antibacterial applications (Linga goud et al., 2016).
Chemical Synthesis and Properties
Crystal Structure and Inhibition Activity
The crystal structure of compounds involving this compound was studied, with one compound exhibiting significant α-glycosidase inhibition activity. This provides valuable insights into the chemical properties and potential therapeutic applications of these compounds (Gonzaga et al., 2016).
Synthesis and Characterization of Derivatives
New derivatives involving this compound were synthesized and characterized. Their structural and chemical properties were studied, contributing to a better understanding of their potential applications in various fields, including pharmaceuticals and nanotechnology (Singh et al., 2017).
Biological and Catalytic Applications
ROS-Mediated Apoptosis in Cancer Cells
Compounds derived from this compound were synthesized and evaluated for their cytotoxic activities against breast cancer cell lines. One particular compound was found to promote ROS production and cell damage, suggesting its potential as a therapeutic agent in cancer treatment (Bortolot et al., 2019).
Catalytic Applications in Chemical Reactions
Novel compounds involving this compound were used as catalysts in various chemical reactions. These compounds demonstrated efficient catalytic properties, highlighting their potential applications in the field of synthetic chemistry (Liu & Wang, 2010).
Properties
IUPAC Name |
1-(thiolan-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c11-4-6-3-10(9-8-6)7-1-2-12-5-7/h3-4,7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPADNHSQFPTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





